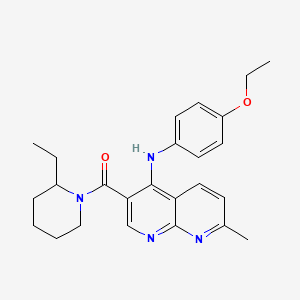

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

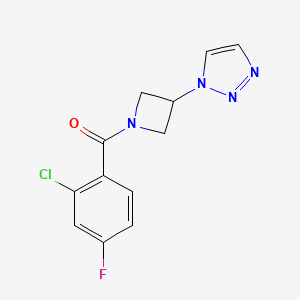

Vue d'ensemble

Description

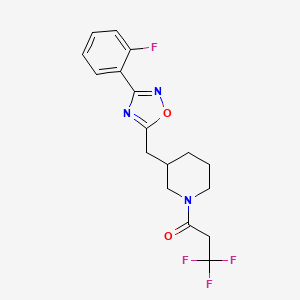

This compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The presence of an ethoxyphenyl group and a piperidinyl group suggests that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthyridine core, and the attachment of the ethoxyphenyl and piperidinyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s aromaticity, while the ethoxyphenyl and piperidinyl groups could influence its polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The naphthyridine core is likely to be relatively stable due to its aromaticity, while the ethoxyphenyl and piperidinyl groups could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would all play a role .Applications De Recherche Scientifique

Cancer Research

Naphthyridine derivatives, such as the novel compound identified in the study, show promising anticancer activity. For instance, a study demonstrated that a related compound, 3u, exhibited significant anticancer effects in human melanoma A375 cells through inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action, mediated by the upregulation of death receptors and scaffold proteins, positions naphthyridine derivatives as potential therapeutic agents for melanoma treatment (Q. Kong et al., 2018).

Molecular Structure and Interaction

Naphthyridine compounds also play a significant role in structural and interaction studies at the molecular level. For example, research on 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene highlighted its crystallographic twofold symmetry and detailed how molecules interact through intermolecular hydrogen bonds and π–π stacking interactions. These structural insights contribute to the understanding of molecular assembly and interaction mechanisms, which are crucial in drug design and material science (T. Nishijima et al., 2010).

Synthesis and Chemical Analysis

The synthesis and analysis of naphthyridine derivatives have been explored extensively, leading to the development of novel compounds with potential pharmacological applications. A study on the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement under UV light irradiation is an example of innovative methods being developed for creating naphthyridine derivatives. Such methods enhance the efficiency and environmental friendliness of synthesizing complex organic compounds (Sisi Jing et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-4-19-8-6-7-15-29(19)25(30)22-16-26-24-21(14-9-17(3)27-24)23(22)28-18-10-12-20(13-11-18)31-5-2/h9-14,16,19H,4-8,15H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJGPMOFWGHRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OCC)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2463573.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)

amine](/img/structure/B2463582.png)

![3-[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)

![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)